N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-1-naphthamide
Description
N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-1-naphthamide is a synthetic small molecule characterized by a naphthamide core linked to a 1-methylpyrrole moiety and a 4-methylpiperazine group via an ethyl chain. The compound’s design combines aromatic (naphthamide, pyrrole) and heterocyclic (piperazine) components, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-25-13-15-27(16-14-25)22(21-11-6-12-26(21)2)17-24-23(28)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,22H,13-17H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGLPXAWHIJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared below with two analogues from the literature:
Key Observations :
- Naphthamide vs. Benzamide/Azetidinone Cores: The target’s naphthamide group introduces greater aromatic bulk compared to benzamide or azetidinone cores, likely enhancing π-π stacking interactions with hydrophobic protein pockets. However, this may reduce aqueous solubility relative to the hydroxyethyl-substituted benzamide .
- Linker Flexibility : The ethyl chain in all three compounds balances conformational flexibility and steric constraints, though the hydroxyethyl group in the benzamide derivative adds polarity .
Pharmacological Implications (Speculative)
While biological data for the target compound are absent, structural comparisons suggest:
- Target Selectivity : The naphthamide core may favor interactions with enzymes or receptors requiring planar aromatic binding sites (e.g., kinase inhibitors).
- Solubility Challenges : Despite the methylpiperazine group, the naphthamide’s hydrophobicity could limit bioavailability compared to the hydroxyethyl benzamide .
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